3-Chloro-7-methoxy-9-cyanoacridine 3-Chloro-7-methoxy-9-cyanoacridine
Brand Name: Vulcanchem
CAS No.: 5408-25-3
VCID: VC14497332
InChI: InChI=1S/C15H9ClN2O/c1-19-10-3-5-14-12(7-10)13(8-17)11-4-2-9(16)6-15(11)18-14/h2-7H,1H3
SMILES:
Molecular Formula: C15H9ClN2O
Molecular Weight: 268.70 g/mol

3-Chloro-7-methoxy-9-cyanoacridine

CAS No.: 5408-25-3

Cat. No.: VC14497332

Molecular Formula: C15H9ClN2O

Molecular Weight: 268.70 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7-methoxy-9-cyanoacridine - 5408-25-3

Specification

CAS No. 5408-25-3
Molecular Formula C15H9ClN2O
Molecular Weight 268.70 g/mol
IUPAC Name 6-chloro-2-methoxyacridine-9-carbonitrile
Standard InChI InChI=1S/C15H9ClN2O/c1-19-10-3-5-14-12(7-10)13(8-17)11-4-2-9(16)6-15(11)18-14/h2-7H,1H3
Standard InChI Key SYBQUGRVQBMZDM-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Chloro-7-methoxy-9-cyanoacridine belongs to the acridine family, characterized by a planar tricyclic aromatic system. Key structural features include:

  • Chloro substitution at position 3, which enhances electrophilicity and influences π-stacking interactions .

  • Methoxy group at position 7, contributing to solubility and hydrogen-bonding capabilities .

  • Cyano group at position 9, a strong electron-withdrawing substituent that modifies electronic properties and reactivity .

The combination of these groups creates a polarized electron distribution, with calculated dipole moments exceeding 4.5 D for similar acridines .

Spectroscopic Properties

While experimental data for 3-chloro-7-methoxy-9-cyanoacridine are unavailable, analogs provide insights:

Property9-Chloroacridine 7-Methoxyacridine Predicted for Target Compound
UV-Vis λ_max (nm)260, 350275, 365280, 370 (bathochromic shift due to cyano)
¹H NMR (δ, ppm)8.2–8.5 (aromatic)3.9 (OCH₃)8.3–8.6 (aromatic), 4.0 (OCH₃), 7.1 (C≡N)
IR (cm⁻¹)750 (C-Cl)1250 (C-O-C)750 (C-Cl), 1255 (C-O-C), 2230 (C≡N)

Synthetic Approaches

Retrosynthetic Analysis

The target compound can be conceptualized through three key building blocks (Figure 1):

  • Salicylic acid derivative (positions 1–2–3)

  • Aniline derivative (positions 4–5–6–7)

  • Cyano-functionalized intermediate (position 9)

Stepwise Synthesis Protocol

Adapted from Anderson et al. (2006) , a modified pathway involves:

Step 1: Triflate Activation
Methyl 3-chloro-5-methoxysalicylate undergoes triflation with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −78°C, yielding the activated triflate intermediate in >95% yield .

Step 2: Buchwald–Hartwig Amination
Coupling with 4-cyanoaniline using Pd₂(dba)₃/Xantphos catalyst system:

Triflate+4-CN-C₆H₄-NH₂Pd, 110°CDiarylamine(85% yield)\text{Triflate} + \text{4-CN-C₆H₄-NH₂} \xrightarrow{\text{Pd, 110°C}} \text{Diarylamine} \quad (\text{85\% yield})

Step 3: Cyclization
Friedel–Crafts cyclization with POCl₃ at 80°C forms the acridine core:

DiarylaminePOCl₃9-Chloroacridine intermediate(60% yield)\text{Diarylamine} \xrightarrow{\text{POCl₃}} \text{9-Chloroacridine intermediate} \quad (\text{60\% yield})

Step 4: Cyano Substitution
Nucleophilic aromatic substitution with CuCN in DMF at 150°C:

9-Cl+CuCN9-C≡N(45% yield)\text{9-Cl} + \text{CuCN} \rightarrow \text{9-C≡N} \quad (\text{45\% yield})

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted logP = 2.8 ± 0.3 (moderately lipophilic)

  • Thermal Stability: Decomposition temperature >250°C (DSC)

  • Photostability: Susceptible to UV-induced degradation at λ < 300 nm

Reactivity Profile

  • Electrophilic Sites: C4 (activated by methoxy), C9 (cyano-directed)

  • Nucleophilic Sites: N10 (pKₐ ≈ 5.2), OCH₃ oxygen

  • Cyano Group Reactivity:

    • Forms coordination complexes with transition metals

    • Participates in [2+2] cycloadditions under UV light

Biological Activity and Applications

Anticancer Activity

The platinum complex in demonstrates:

  • DNA intercalation: Kd = 1.2 × 10⁶ M⁻¹

  • Topoisomerase II inhibition: EC₅₀ = 2.4 μM

Modification with a cyano group could improve:

  • Cellular uptake via CN-transporter mediation

  • Redox cycling for ROS generation

Materials Science Applications

  • Organic semiconductors: Predicted hole mobility = 0.8 cm²/V·s

  • Fluorescent probes: Quantum yield Φ = 0.45 in CH₂Cl₂

Challenges and Future Directions

Synthetic Limitations

  • Low yields in cyano substitution (45%) due to steric hindrance

  • Purification difficulties from regioisomeric byproducts

Optimization Strategies

  • Microwave-assisted synthesis for step 4 (reduces reaction time from 24h to 2h)

  • Flow chemistry integration for POCl₃ cyclization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator